molecular formula C40H60Cl6N6O2 B12766831 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride CAS No. 95461-38-4

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride

Cat. No.: B12766831
CAS No.: 95461-38-4
M. Wt: 869.7 g/mol
InChI Key: UENYOJKRRWTFGB-UHFFFAOYSA-L
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Description

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its diaza-diazoniadispiro structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any by-products .

Chemical Reactions Analysis

Types of Reactions

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA, leading to the disruption of cellular processes. The bis(2-chloroethyl)amino groups are known to form cross-links with DNA, inhibiting replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutyl)-, dichloride lies in its combination of the diaza-diazoniadispiro core with the bis(2-chloroethyl)amino groups.

Properties

CAS No.

95461-38-4

Molecular Formula

C40H60Cl6N6O2

Molecular Weight

869.7 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]phenyl]-1-[12-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]butan-1-one;dichloride

InChI

InChI=1S/C40H60Cl4N6O2.2ClH/c41-15-19-45(20-16-42)37-11-7-35(8-12-37)3-1-5-39(51)47-23-27-49(28-24-47)31-33-50(34-32-49)29-25-48(26-30-50)40(52)6-2-4-36-9-13-38(14-10-36)46(21-17-43)22-18-44;;/h7-14H,1-6,15-34H2;2*1H/q+2;;/p-2

InChI Key

UENYOJKRRWTFGB-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2(CCN1C(=O)CCCC3=CC=C(C=C3)N(CCCl)CCCl)CC[N+]4(CCN(CC4)C(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)CC2.[Cl-].[Cl-]

Origin of Product

United States

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